N-Acetyl-S-(2-hydroxypropyl)cysteine, dicyclohexylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(2-hydroxypropyl)cysteine, dicyclohexylammonium salt is a metabolite of halopropanes. It is a compound with the molecular formula C12H23N . C8H15NO4S and a molecular weight of 402.59 . This compound is often used in biochemical research and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxypropyl)cysteine, dicyclohexylammonium salt involves the reaction of N-acetylcysteine with 2-hydroxypropyl halides under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-hydroxypropyl)cysteine, dicyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-Acetyl-S-(2-hydroxypropyl)cysteine, dicyclohexylammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Employed in studies of metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for exposure to halopropanes.
Industry: Utilized in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-hydroxypropyl)cysteine, dicyclohexylammonium salt involves its interaction with cellular thiol groups. It can modulate the redox state of cells and influence various biochemical pathways. The compound targets enzymes involved in detoxification processes and can act as a scavenger of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-S-(2-hydroxyethyl)-L-cysteine, dicyclohexylammonium salt
- N-Acetyl-S-(2-carboxypropyl)-L-cysteine, dicyclohexylammonium salt
- N-Acetyl-S-(2-hydroxypropyl)cysteine-d3, dicyclohexylammonium salt
Uniqueness
N-Acetyl-S-(2-hydroxypropyl)cysteine, dicyclohexylammonium salt is unique due to its specific structure, which allows it to interact with a distinct set of biochemical targets. Its ability to modulate redox states and act as a biomarker for halopropane exposure sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H38N2O4S |
---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
2-acetamido-3-(2-hydroxypropylsulfanyl)propanoate;dicyclohexylazanium |
InChI |
InChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)3-14-4-7(8(12)13)9-6(2)11/h11-13H,1-10H2;5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13) |
InChI Key |
QMBCHTMPMCAKAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSCC(C(=O)[O-])NC(=O)C)O.C1CCC(CC1)[NH2+]C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.